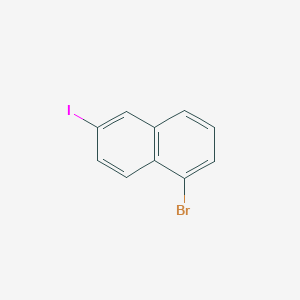
1-Bromo-6-iodonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-6-iodonaphthalene is an organic compound with the molecular formula C10H6BrI It is a derivative of naphthalene, where the hydrogen atoms at positions 1 and 6 are replaced by bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-6-iodonaphthalene can be synthesized through a multi-step process involving the bromination and iodination of naphthalene. The typical synthetic route involves:
Bromination: Naphthalene is first brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 1-bromonaphthalene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-6-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are used in the presence of solvents such as tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as 1-amino-6-iodonaphthalene when using ammonia.
Coupling Reactions: Biaryl compounds are formed, which are valuable intermediates in organic synthesis.
Scientific Research Applications
1-Bromo-6-iodonaphthalene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-6-iodonaphthalene in chemical reactions involves the activation of the bromine and iodine atoms, making them susceptible to nucleophilic attack or coupling reactions. The molecular targets and pathways depend on the specific reaction it undergoes. For instance, in Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of a carbon-carbon bond between the naphthalene ring and the boronic acid .
Comparison with Similar Compounds
- 1-Bromo-4-iodonaphthalene
- 2-Bromo-1-iodonaphthalene
- 1-Bromo-2-iodonaphthalene
Comparison: 1-Bromo-6-iodonaphthalene is unique due to the specific positions of the bromine and iodine atoms on the naphthalene ring, which influence its reactivity and applications. Compared to other similar compounds, it may exhibit different reactivity patterns in substitution and coupling reactions, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C10H6BrI |
|---|---|
Molecular Weight |
332.96 g/mol |
IUPAC Name |
1-bromo-6-iodonaphthalene |
InChI |
InChI=1S/C10H6BrI/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6H |
InChI Key |
FXUZFPSVRQFBNE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)I)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Chloropyridin-4-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B13148240.png)
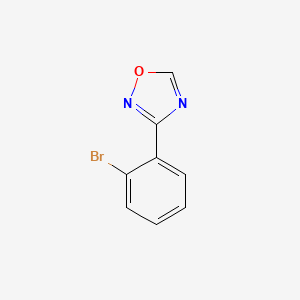

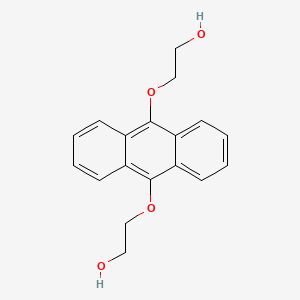
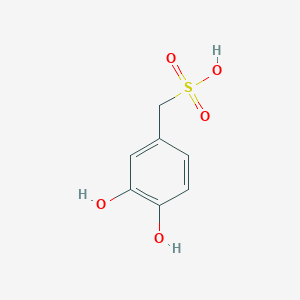

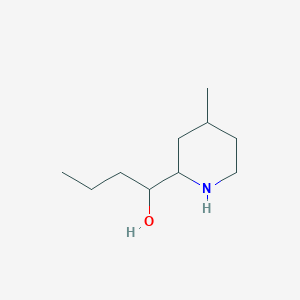
![Cytidine5'-(trihydrogendiphosphate),P'-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]ester,diammoniumsalt](/img/structure/B13148289.png)
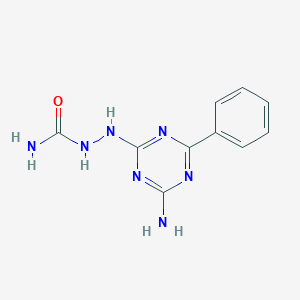
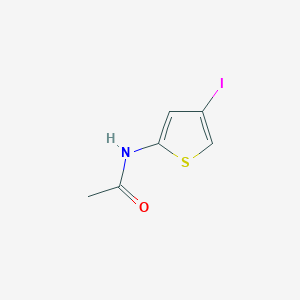
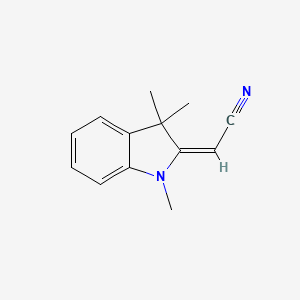
![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)
![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
